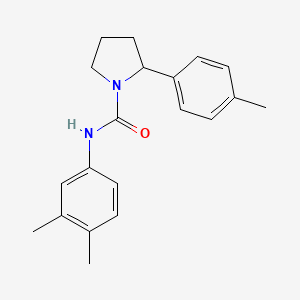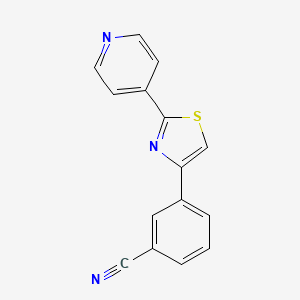
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid, also known as OTCA, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains both a thiophene and an oxan ring in its structure. OTCA has been found to have potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In animal studies, this compound has been found to improve cognitive function and reduce oxidative stress in the brain. However, further research is needed to fully understand the effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid in lab experiments is its relatively simple synthesis method. This allows for the production of large quantities of this compound with good purity. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid. In medicinal chemistry, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a treatment for neurodegenerative disorders. In material science, this compound could be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to investigate the potential of this compound as an antioxidant and its effects on human health.
Métodos De Síntesis
The synthesis of 5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid can be achieved through a multi-step process that involves the reaction of 3-oxetanone with thiophene-2-carboxylic acid. The resulting product is then treated with methyl isocyanate to form this compound. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
5-(Oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
5-(oxan-3-ylmethylcarbamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-11(9-3-4-10(18-9)12(15)16)13-6-8-2-1-5-17-7-8/h3-4,8H,1-2,5-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBJZAAVZWHEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)



![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
